
Spectroscopic Scrutiny: Confirming the
Structure of 3-tert-Butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-tert-Butylaniline

Cat. No.: B1265813 Get Quote

A Comparative Guide to the Spectroscopic Analysis of 3-tert-Butylaniline and Its Isomers

In the realm of drug development and organic synthesis, the unambiguous confirmation of a

molecule's structure is paramount. Spectroscopic techniques serve as the cornerstone of this

verification process, providing a detailed fingerprint of a compound's atomic and molecular

composition. This guide provides a comparative analysis of the spectroscopic data for 3-tert-
butylaniline, alongside its constitutional isomers, 2-tert-butylaniline and 4-tert-butylaniline.

Through a detailed examination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance

(NMR) spectroscopy, and Mass Spectrometry (MS) data, we demonstrate how these

techniques collectively affirm the precise substitution pattern of 3-tert-butylaniline.

Distinguishing Isomers: A Spectroscopic Approach
The differentiation of 3-tert-butylaniline from its ortho- (2-) and para- (4-) isomers hinges on

the unique electronic and steric environments of the atoms within each molecule. These

differences manifest as distinct patterns in their respective spectra. The following sections

present a summary of the key spectroscopic data for each isomer, followed by a detailed

interpretation that highlights the structural confirmation of 3-tert-butylaniline.

Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR

Spectroscopy for 3-tert-butylaniline, 2-tert-butylaniline, and 4-tert-butylaniline are summarized

in the tables below for direct comparison.
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Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound
Chemical Shift (δ) ppm, Multiplicity,
Coupling Constant (J) Hz, Integration

3-tert-Butylaniline

7.10 (t, J = 7.7 Hz, 1H), 6.75 (s, 1H), 6.65 (d, J =

7.7 Hz, 1H), 6.55 (d, J = 7.7 Hz, 1H), 3.65 (s,

2H, -NH₂), 1.30 (s, 9H, -C(CH₃)₃)

2-tert-Butylaniline

7.25 (dd, J = 7.8, 1.5 Hz, 1H), 7.05 (td, J = 7.8,

1.5 Hz, 1H), 6.75 (td, J = 7.8, 1.5 Hz, 1H), 6.65

(dd, J = 7.8, 1.5 Hz, 1H), 3.70 (s, 2H, -NH₂),

1.45 (s, 9H, -C(CH₃)₃)

4-tert-Butylaniline
7.20 (d, J = 8.5 Hz, 2H), 6.65 (d, J = 8.5 Hz,

2H), 3.60 (s, 2H, -NH₂), 1.28 (s, 9H, -C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm

3-tert-Butylaniline
149.5, 146.5, 129.0, 118.5, 115.0, 114.5, 34.5,

31.5

2-tert-Butylaniline
144.8, 136.0, 126.8, 126.5, 118.5, 115.2, 33.8,

29.5

4-tert-Butylaniline 144.0, 143.5, 126.0, 115.0, 34.0, 31.5

Table 3: Mass Spectrometry Data (Electron Ionization)
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Compound m/z (Relative Intensity %)

3-tert-Butylaniline
149 (M⁺, 40%), 134 ([M-CH₃]⁺, 100%), 106

(20%), 91 (15%)

2-tert-Butylaniline
149 (M⁺, 35%), 134 ([M-CH₃]⁺, 100%), 106

(25%), 91 (18%)

4-tert-Butylaniline
149 (M⁺, 50%), 134 ([M-CH₃]⁺, 100%), 106

(15%), 91 (10%)

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

Compound Wavenumber (cm⁻¹) and Description

3-tert-Butylaniline

3440, 3360 (N-H stretch), 3050 (aromatic C-H

stretch), 2960 (aliphatic C-H stretch), 1620 (N-H

bend), 1600, 1490 (aromatic C=C stretch), 830,

770 (C-H bend, meta-disubstituted)

2-tert-Butylaniline

3450, 3370 (N-H stretch), 3060 (aromatic C-H

stretch), 2965 (aliphatic C-H stretch), 1625 (N-H

bend), 1605, 1495 (aromatic C=C stretch), 750

(C-H bend, ortho-disubstituted)

4-tert-Butylaniline

3430, 3350 (N-H stretch), 3040 (aromatic C-H

stretch), 2955 (aliphatic C-H stretch), 1615 (N-H

bend), 1600, 1510 (aromatic C=C stretch), 820

(C-H bend, para-disubstituted)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of the aniline derivative was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data was collected with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16

scans were accumulated.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer operating at a frequency of 100 MHz. Spectra were obtained using a proton-

decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds,

and an accumulation of 1024 scans.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the analyte in methanol was introduced into the

mass spectrometer via direct infusion or after separation by gas chromatography.

Ionization: Electron ionization (EI) was performed at 70 eV.

Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a

quadrupole mass analyzer.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample was placed between two potassium

bromide (KBr) plates to form a thin film.

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean KBr plates

was recorded and subtracted from the sample spectrum.

Structure Confirmation of 3-tert-Butylaniline: A
Logical Workflow
The following diagram illustrates the logical workflow for confirming the structure of 3-tert-
butylaniline using the collective spectroscopic data.
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Spectroscopic Workflow for 3-tert-Butylaniline Structure Confirmation

Structure Confirmation
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(m/z = 149)
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(Aromatic Splitting Pattern)

Provides Molecular Weight
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(N-H, C-H aromatic/aliphatic)
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Confirmed Structure:
3-tert-Butylaniline

Meta-substitution pattern:
 triplet, 2 doublets, 1 singlet

¹³C NMR
(Number of Aromatic Signals)

6 unique aromatic carbons

IR Fingerprint Region
(C-H Bending)

Bands at 830 & 770 cm⁻¹

Click to download full resolution via product page

Caption: Workflow for confirming the structure of 3-tert-Butylaniline.

In-depth Spectroscopic Analysis
A detailed examination of the spectroscopic data provides the definitive evidence for the

structure of 3-tert-butylaniline.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative

for distinguishing the isomers. For 3-tert-butylaniline, the meta-substitution pattern gives

rise to four distinct aromatic protons. We observe a triplet around 7.10 ppm corresponding to

the proton at C5, which is coupled to the protons at C4 and C6. The protons at C2, C4, and

C6 appear as a singlet and two doublets, respectively. In contrast, 4-tert-butylaniline, with its

higher symmetry, shows two doublets in the aromatic region, each integrating to two protons.

2-tert-butylaniline also displays four distinct aromatic signals, but with a different splitting

pattern due to the ortho arrangement.
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¹³C NMR Spectroscopy: The number of unique carbon signals in the aromatic region of the

¹³C NMR spectrum also serves as a key differentiator. Due to its lower symmetry, 3-tert-
butylaniline exhibits six distinct signals for the aromatic carbons. 4-tert-butylaniline, having

a plane of symmetry, shows only four aromatic carbon signals. 2-tert-butylaniline also

displays six aromatic carbon signals, but their chemical shifts will differ from those of the 3-

isomer due to the different proximity of the tert-butyl group to the amino group.

Mass Spectrometry: The mass spectra of all three isomers are very similar, as they are

constitutional isomers and thus have the same molecular weight (149 g/mol ). The molecular

ion peak (M⁺) is observed at m/z 149.[1] The base peak in all cases is at m/z 134,

corresponding to the loss of a methyl group ([M-CH₃]⁺) from the tert-butyl substituent, a

characteristic fragmentation for tert-butyl containing compounds. While not definitive for

isomer differentiation on its own, mass spectrometry confirms the molecular formula

(C₁₀H₁₅N) and the presence of the tert-butyl group.

Infrared Spectroscopy: The IR spectra of all three anilines show characteristic N-H stretching

vibrations around 3450-3350 cm⁻¹ and C-H stretching vibrations for both aromatic and

aliphatic C-H bonds.[2] The key to distinguishing the isomers lies in the "fingerprint region"

(below 1500 cm⁻¹), specifically the out-of-plane C-H bending vibrations. 3-tert-butylaniline,

being meta-disubstituted, shows characteristic absorption bands around 830 and 770 cm⁻¹.

In contrast, 2-tert-butylaniline (ortho-disubstituted) typically shows a strong band around 750

cm⁻¹, and 4-tert-butylaniline (para-disubstituted) exhibits a strong band around 820 cm⁻¹.

Conclusion
The combined application of IR, NMR, and mass spectrometry provides an irrefutable

confirmation of the structure of 3-tert-butylaniline. While mass spectrometry establishes the

molecular formula and the presence of the tert-butyl group, it is the distinct patterns in the ¹H

and ¹³C NMR spectra, arising from the unique chemical environment of each proton and carbon

atom in the meta-substituted ring, that definitively distinguish it from its ortho and para isomers.

The characteristic out-of-plane C-H bending vibrations in the IR spectrum further corroborate

the meta-substitution pattern. This multi-faceted spectroscopic approach exemplifies the

rigorous standards required for structural elucidation in modern chemical research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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